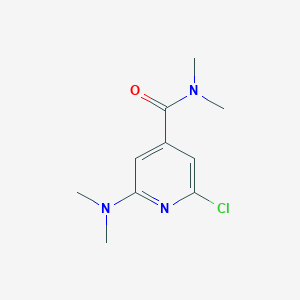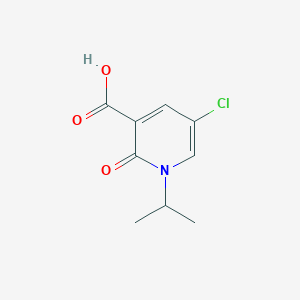![molecular formula C14H17ClFNO3 B13918144 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]pyrrolidin-2-one](/img/structure/B13918144.png)
4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone is a synthetic organic compound with a complex structure This compound is characterized by the presence of multiple functional groups, including a chloro, ethoxy, fluoro, hydroxyethyl, and pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone typically involves multi-step organic reactions. One common approach is to start with a substituted benzene derivative, followed by a series of reactions to introduce the chloro, ethoxy, and fluoro groups. The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, and the pyrrolidinone ring can be formed via cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the pyrrolidinone ring can produce a secondary alcohol.
Aplicaciones Científicas De Investigación
4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted pyrrolidinones and phenyl derivatives with different functional groups. Examples include:
- 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone analogs with different halogen substitutions.
- Pyrrolidinone derivatives with varying alkyl or aryl groups.
Uniqueness
The uniqueness of 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity, selectivity, and potential therapeutic benefits.
Propiedades
Fórmula molecular |
C14H17ClFNO3 |
|---|---|
Peso molecular |
301.74 g/mol |
Nombre IUPAC |
4-[5-chloro-2-ethoxy-6-fluoro-3-(1-hydroxyethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H17ClFNO3/c1-3-20-14-9(7(2)18)5-10(15)13(16)12(14)8-4-11(19)17-6-8/h5,7-8,18H,3-4,6H2,1-2H3,(H,17,19) |
Clave InChI |
RCQWEKFYYAZQPG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1C(C)O)Cl)F)C2CC(=O)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


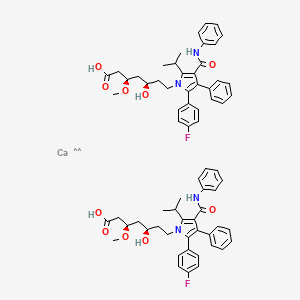
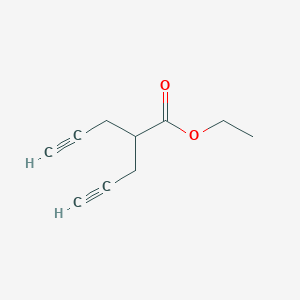
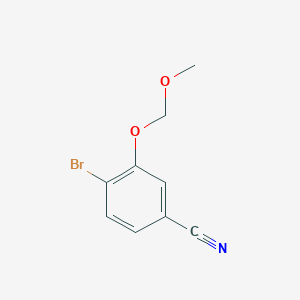
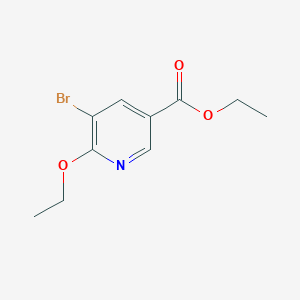
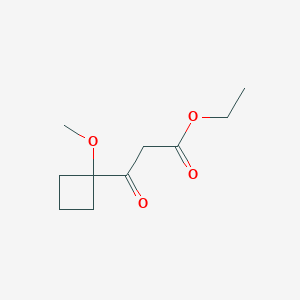
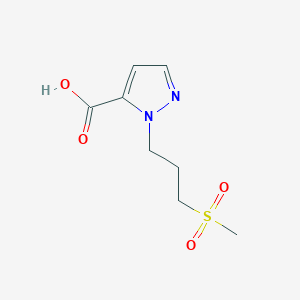

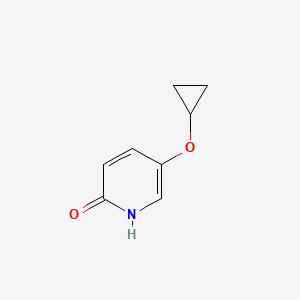
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13918102.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)

